molecular formula C21H24BrNO5 B11068967 (2-bromo-3,4,5-trimethoxyphenyl)(6-methoxy-2-methyl-3,4-dihydroquinolin-1(2H)-yl)methanone

(2-bromo-3,4,5-trimethoxyphenyl)(6-methoxy-2-methyl-3,4-dihydroquinolin-1(2H)-yl)methanone

Cat. No.: B11068967
M. Wt: 450.3 g/mol
InChI Key: PSHKEPYXIPQNOD-UHFFFAOYSA-N
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Description

(2-BROMO-3,4,5-TRIMETHOXYPHENYL)[6-METHOXY-2-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE is a complex organic compound that features a combination of brominated and methoxylated aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-BROMO-3,4,5-TRIMETHOXYPHENYL)[6-METHOXY-2-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE typically involves multiple steps, starting with the preparation of the individual aromatic components. The bromination of 3,4,5-trimethoxyphenyl is achieved using bromine in the presence of a suitable solvent like acetic acid. The quinoline derivative is synthesized through a series of reactions involving the formation of the dihydroquinoline ring system, followed by methoxylation and methylation steps. The final step involves coupling the brominated trimethoxyphenyl with the methoxy-dihydroquinoline under conditions that promote the formation of the methanone linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(2-BROMO-3,4,5-TRIMETHOXYPHENYL)[6-METHOXY-2-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The bromine atom can be reduced to a hydrogen atom, or the methanone group can be reduced to a methanol group.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide or thiourea for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield trimethoxybenzoic acid derivatives, while substitution of the bromine atom can yield a variety of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, derivatives of this compound may be investigated for their potential as enzyme inhibitors or receptor modulators. The presence of multiple functional groups allows for interactions with various biological targets.

Medicine

In medicinal chemistry, this compound could serve as a lead compound for the development of new drugs

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as improved thermal stability or electrical conductivity. Its unique combination of aromatic rings and functional groups makes it a versatile candidate for various applications.

Mechanism of Action

The mechanism of action of (2-BROMO-3,4,5-TRIMETHOXYPHENYL)[6-METHOXY-2-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE likely involves interactions with specific molecular targets, such as enzymes or receptors. The bromine atom and methoxy groups can participate in hydrogen bonding and van der Waals interactions, while the quinoline ring can intercalate with DNA or other biomolecules. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3,4,5-Trimethoxybenzaldehyde: A simpler compound with similar methoxy groups but lacking the bromine and quinoline components.

    6-Methoxy-2-methylquinoline: Contains the quinoline ring and methoxy group but lacks the brominated phenyl component.

    2-Bromo-3,4,5-trimethoxybenzene: Contains the brominated phenyl component but lacks the quinoline ring.

Uniqueness

What sets (2-BROMO-3,4,5-TRIMETHOXYPHENYL)[6-METHOXY-2-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE apart is its combination of these functional groups, which allows for a wider range of chemical reactions and potential applications. The presence of both bromine and methoxy groups, along with the quinoline ring, provides a unique set of properties that can be exploited in various fields of research and industry.

This detailed article provides a comprehensive overview of (2-BROMO-3,4,5-TRIMETHOXYPHENYL)[6-METHOXY-2-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C21H24BrNO5

Molecular Weight

450.3 g/mol

IUPAC Name

(2-bromo-3,4,5-trimethoxyphenyl)-(6-methoxy-2-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone

InChI

InChI=1S/C21H24BrNO5/c1-12-6-7-13-10-14(25-2)8-9-16(13)23(12)21(24)15-11-17(26-3)19(27-4)20(28-5)18(15)22/h8-12H,6-7H2,1-5H3

InChI Key

PSHKEPYXIPQNOD-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=C(N1C(=O)C3=CC(=C(C(=C3Br)OC)OC)OC)C=CC(=C2)OC

Origin of Product

United States

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